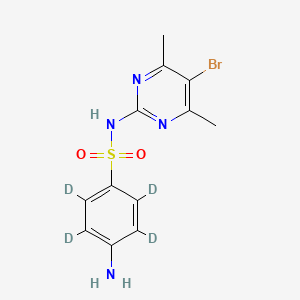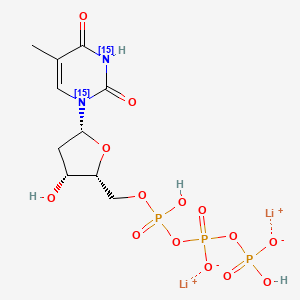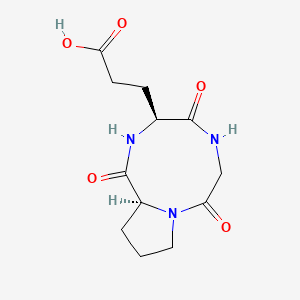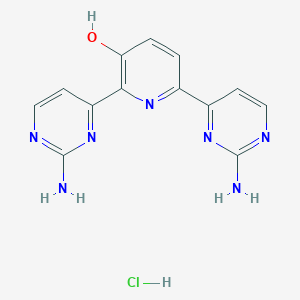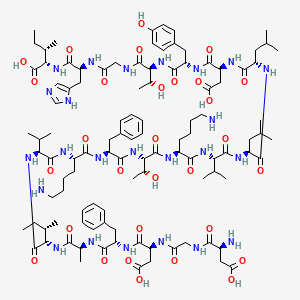
AChR|A(97-116)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The acetylcholine receptor alpha subunit 97-116 peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of the acetylcholine receptor alpha subunit 97-116 peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
The acetylcholine receptor alpha subunit 97-116 peptide primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. Additionally, the peptide can undergo oxidation and reduction reactions, particularly involving the side chains of amino acids such as cysteine and methionine .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used in combination with water and scavengers.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) are employed.
Major Products Formed
The primary product formed from these reactions is the acetylcholine receptor alpha subunit 97-116 peptide itself. During oxidation and reduction reactions, modified peptides with oxidized or reduced side chains are produced .
Scientific Research Applications
The acetylcholine receptor alpha subunit 97-116 peptide has several scientific research applications:
Autoimmune Disease Research: It is used to induce experimental autoimmune myasthenia gravis (EAMG) in animal models, providing insights into the pathogenesis and potential treatments for myasthenia gravis.
Immunology: The peptide helps study immune responses, particularly T cell and B cell interactions, in autoimmune conditions.
Neuromuscular Junction Studies: It serves as a tool to investigate the structure and function of the neuromuscular junction and the role of acetylcholine receptors.
Drug Development: The peptide is used in preclinical studies to evaluate potential therapeutic agents for myasthenia gravis and other autoimmune diseases.
Mechanism of Action
The acetylcholine receptor alpha subunit 97-116 peptide exerts its effects by mimicking a specific region of the acetylcholine receptor. When introduced into an organism, it triggers an autoimmune response, leading to the production of antibodies against the acetylcholine receptor. This immune response results in the degradation of acetylcholine receptors at the neuromuscular junction, causing muscle weakness and other symptoms characteristic of myasthenia gravis . The peptide interacts with immune cells, particularly T cells, and promotes the activation and proliferation of autoreactive B cells that produce pathogenic antibodies .
Comparison with Similar Compounds
Similar Compounds
AChR|A(1-30): Another peptide derived from the acetylcholine receptor alpha subunit, used in similar research applications.
AChR|A(181-200): A peptide sequence from a different region of the acetylcholine receptor alpha subunit, also used to study autoimmune responses.
Uniqueness
The acetylcholine receptor alpha subunit 97-116 peptide is unique due to its specific sequence, which is highly immunogenic and effective in inducing experimental autoimmune myasthenia gravis. This makes it a valuable tool for studying the mechanisms of autoimmune diseases and testing potential therapeutic interventions .
Properties
Molecular Formula |
C106H162N24O30 |
|---|---|
Molecular Weight |
2252.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C106H162N24O30/c1-16-57(11)85(127-89(142)59(13)114-93(146)72(42-62-28-20-18-21-29-62)121-96(149)76(47-81(138)139)116-78(134)50-111-90(143)67(109)46-80(136)137)104(157)126-84(56(9)10)102(155)117-68(32-24-26-38-107)91(144)120-73(43-63-30-22-19-23-31-63)99(152)130-88(61(15)132)105(158)118-69(33-25-27-39-108)92(145)125-83(55(7)8)103(156)124-71(41-54(5)6)95(148)119-70(40-53(3)4)94(147)123-77(48-82(140)141)97(150)122-74(44-64-34-36-66(133)37-35-64)98(151)129-87(60(14)131)101(154)112-51-79(135)115-75(45-65-49-110-52-113-65)100(153)128-86(106(159)160)58(12)17-2/h18-23,28-31,34-37,49,52-61,67-77,83-88,131-133H,16-17,24-27,32-33,38-48,50-51,107-109H2,1-15H3,(H,110,113)(H,111,143)(H,112,154)(H,114,146)(H,115,135)(H,116,134)(H,117,155)(H,118,158)(H,119,148)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,156)(H,125,145)(H,126,157)(H,127,142)(H,128,153)(H,129,151)(H,130,152)(H,136,137)(H,138,139)(H,140,141)(H,159,160)/t57-,58-,59-,60+,61+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-,85-,86-,87-,88-/m0/s1 |
InChI Key |
UOCBSVMQACMEEE-ULEIWIRTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


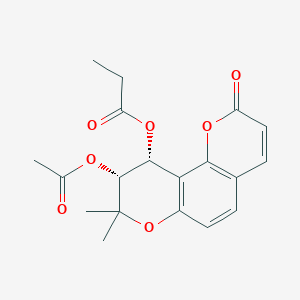

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
